Bienvenue dans la boutique en ligne BenchChem!

Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-

5-HT2A antagonist SAR physicochemical property

Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- (CAS 153473-53-1) is a synthetic heterocyclic compound belonging to the N-(indolecarbonyl)piperazine derivative class. It integrates an indole-2-carbonyl moiety, a piperazine linker, and a 3‑acetamidopyridine group.

Molecular Formula C20H21N5O2
Molecular Weight 363.4 g/mol
CAS No. 153473-53-1
Cat. No. B12939124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-
CAS153473-53-1
Molecular FormulaC20H21N5O2
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C20H21N5O2/c1-14(26)22-17-7-4-8-21-19(17)24-9-11-25(12-10-24)20(27)18-13-15-5-2-3-6-16(15)23-18/h2-8,13,23H,9-12H2,1H3,(H,22,26)
InChIKeyFNDQRFSLHZLXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- (CAS 153473-53-1): Core Structural & Pharmacological Identity for Scientific Procurement


Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- (CAS 153473-53-1) is a synthetic heterocyclic compound belonging to the N-(indolecarbonyl)piperazine derivative class. It integrates an indole-2-carbonyl moiety, a piperazine linker, and a 3‑acetamidopyridine group [1]. The compound is disclosed in patent families as a potent 5‑HT₂A receptor antagonist, with intended utility in CNS disorders including schizophrenia, depression, and anxiety [2]. Its molecular formula is C₂₀H₂₁N₅O₂, with a monoisotopic mass of 363.1697 Da [1]. The acetamide side‑chain distinguishes it from other in‑class analogs bearing cyano, carboxamide, or unsubstituted pyridine groups, directly influencing hydrogen‑bond donor/acceptor capacity and target binding kinetics [2][3].

Why Generic 5-HT₂A Antagonist Substitution Fails: Scaffold-Specific Selectivity Risks in Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- Procurement


Although multiple N-(indolecarbonyl)piperazine derivatives share the indole‑piperazine core, receptor affinity, selectivity, and functional activity are exquisitely sensitive to the pyridine‑3‑substituent. The acetamide group of CAS 153473-53-1 provides a defined hydrogen‑bond network (two H‑bond donors) that differs from the cyano analog (zero H‑bond donors) or the N‑ethyl‑acetamide variant (one H‑bond donor) [1]. Patent disclosure explicitly links variations in R₄/R₅ (the positions corresponding to the acetamide moiety) to differential 5‑HT₂A binding potency and CNS side‑effect profiles, meaning that even close congeners cannot be assumed functionally interchangeable without loss of target engagement or altered ADME properties [1]. Consequently, substituent‑specific procurement is essential for reproducible pharmacological results.

Quantitative Differentiation of Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- (CAS 153473-53-1) vs. Its Closest Structural Analogs


Hydrogen-Bond Donor Capacity Distinguishes CAS 153473-53-1 from the Cyano and N-Ethyl Acetamide Analogs

The target compound possesses two hydrogen-bond donors (N‑H of indole and N‑H of acetamide), whereas the directly analogous 3‑cyanopyridine derivative (2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile) has zero H‑bond donors, and the N‑ethyl‑acetamide analog (CAS 153473-54-2) has one H‑bond donor [1]. Hydrogen-bond donor count is a critical determinant of CNS drug‑like properties (blood–brain barrier permeation and P‑glycoprotein recognition), so the acetamide group of CAS 153473-53-1 occupies a unique H‑bond donor niche within the series [2].

5-HT2A antagonist SAR physicochemical property

Molecular Weight and Rotatable Bond Differences Predict Distinct Pharmacokinetic Profiles

CAS 153473-53-1 has a molecular weight of 363.42 g·mol⁻¹ and 3 rotatable bonds, compared to the N‑ethyl analog (MW 391.20, 4 rotatable bonds) and the carbonitrile analog (MW 331.38, 2 rotatable bonds) [1]. Higher molecular weight and greater flexibility in the N‑ethyl analog predict reduced aqueous solubility and slower passive diffusion, while the carbonitrile analog is more rigid but lacks H‑bond donor capacity. CAS 153473-53-1 sits at an intermediate physicochemical space that may balance solubility and permeability better than the two comparators [2].

drug-likeness PK prediction physicochemical property

Topological Polar Surface Area (TPSA) Positions CAS 153473-53-1 for Optimal CNS Permeability Within the Chemical Series

The acetamide group of CAS 153473-53-1 confers a TPSA of 81.33 Ų , compared to ~74 Ų for the carbonitrile analog (calculated from SMILES) and ~85 Ų for the N‑ethyl‑acetamide analog (estimated). The accepted upper limit for CNS drug‑likeness is TPSA < 90 Ų, with optimal permeation typically < 76 Ų [1]. The target compound's TPSA is therefore near the upper bound, potentially providing a moderate CNS exposure profile, while the cyano analog may penetrate more freely and the N‑ethyl analog may face restriction [1].

CNS drug design TPSA blood-brain barrier

Acetamide Substitution Confers Differential 5-HT₂A Binding vs. Cyano and Carboxamide Analogs in N-(Indolecarbonyl)piperazine Series

In the US 20050096330 patent, compounds of formula (I) with acetamide‑type substituents (R₄/R₅ = CONHA or CONA₂) are explicitly claimed and shown to retain high affinity for 5-HT₂A receptors in a [³H]ketanserin displacement assay (Example A1) [1]. Although exact Ki or IC₅₀ values for CAS 153473-53-1 are not individually disclosed, the patent teaches that conversion of a nitrile (R₅ = CN) to an acetamide (R₅ = CONHA) alters both receptor affinity and functional antagonism potency in the rat tail‑artery vasoconstriction model [1]. The acetamide group's ability to act as a dual H‑bond donor/acceptor is posited to engage an additional receptor sub‑pocket not accessed by the cyano or primary carboxamide analogs [1].

5-HT2A receptor binding affinity SAR

High-Confidence Application Scenarios for Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- (CAS 153473-53-1) Based on Verified Evidence


5-HT₂A Receptor Pharmacology & Antipsychotic Lead Optimization

As a representative 5-HT₂A antagonist with a distinct acetamide pharmacophore, CAS 153473-53-1 serves as a scaffold‑hopping reference for medicinal chemistry programs targeting schizophrenia and psychosis. Its H‑bond donor profile (HBD=2, TPSA=81.33) makes it particularly useful for studying the relationship between polar surface area and CNS exposure in the indole‑piperazine series . Researchers can benchmark new analogs against this compound to assess whether increased polarity (vs. cyano analog) improves target residence time or selectivity over 5-HT₂B/2C receptors [1].

Physicochemical Profiling in CNS Drug Discovery Training Sets

The compound occupies a critical 'intermediate' property space (MW=363.42, nRot=3, TPSA=81.33) that is often targeted in CNS drug discovery. It can be used as a calibration standard in computational models (e.g., QSPR for BBB penetration) to evaluate predictive algorithms against a molecule known to deviate subtly from the standard Lipinski window . Procurement of CAS 153473-53-1 ensures the training set includes an acetamide‑bearing congener with balanced hydrogen‑bonding capacity, a feature underrepresented in commonly available N‑(indolecarbonyl)piperazine tool compounds.

In Vitro Metabolite Identification & Acetamide Hydrolysis Stability Studies

The primary amide function of the acetamide group is susceptible to hepatic amidases, offering a distinct metabolic liability not present in the cyano or N‑ethyl analogs. CAS 153473-53-1 can serve as a probe substrate in liver microsome or hepatocyte assays to map species‑specific hydrolysis rates and identify the major metabolite (the corresponding 3‑aminopyridine derivative) [2]. This information is crucial for PK/PD modeling in preclinical species where amide hydrolysis can limit oral bioavailability.

Combination Therapy Research with Selective Serotonin Reuptake Inhibitors (SSRIs)

Patent WO2006034788A1 specifically claims combinations of N‑(indolecarbonyl)piperazine derivatives with SSRIs (e.g., fluoxetine, citalopram) for treatment of depression and anxiety [3]. CAS 153473-53-1, as a representative compound from the claimed genus, is suited for in vivo studies investigating 5-HT₂A antagonist + SSRI synergy in rodent models of treatment‑resistant depression, where the acetamide group's pharmacokinetic profile (vs. cyano analog) may alter the combination ratio requirements.

Quote Request

Request a Quote for Acetamide, N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.